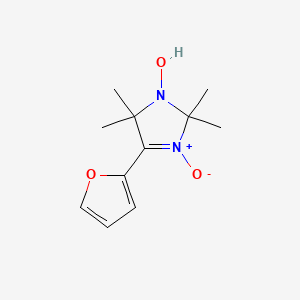![molecular formula C26H21N3O6 B15030944 4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B15030944.png)
4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid is a complex organic compound featuring an imidazolidinone core
Vorbereitungsmethoden
The synthesis of 4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-2-(phenylamino)ethyl with imidazolidinone derivatives under controlled conditions. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Wissenschaftliche Forschungsanwendungen
4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Compared to other imidazolidinone derivatives, 4-({2-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]phenoxy}methyl)benzoic acid is unique due to its specific structural features and functional groups. Similar compounds include:
2-thioxo-4-imidazolidinone: Known for its antimicrobial properties.
1,3-diazole derivatives: Widely studied for their broad range of biological activities.
Eigenschaften
Molekularformel |
C26H21N3O6 |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
4-[[2-[(Z)-[1-(2-anilino-2-oxoethyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C26H21N3O6/c30-23(27-20-7-2-1-3-8-20)15-29-24(31)21(28-26(29)34)14-19-6-4-5-9-22(19)35-16-17-10-12-18(13-11-17)25(32)33/h1-14H,15-16H2,(H,27,30)(H,28,34)(H,32,33)/b21-14- |
InChI-Schlüssel |
DVBBXICPGQDDHO-STZFKDTASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)/NC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)C(=O)O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(9H-carbazol-9-yl)-3-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol](/img/structure/B15030865.png)
![3,3'-{[3-(prop-2-en-1-yloxy)phenyl]methanediyl}bis(2-methyl-1H-indole)](/img/structure/B15030866.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-1-benzyl-3-(1,1-bis-trifluoromethyl-propyl)-urea](/img/structure/B15030874.png)
![methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B15030886.png)
![5-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B15030898.png)
![1,4-Bis[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B15030903.png)
![7-[(2,6-Dichlorophenyl)[(4-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL](/img/structure/B15030909.png)
![4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B15030923.png)
![(7Z)-3-(3-bromophenyl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030924.png)

![(4Z)-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B15030941.png)
![(5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15030942.png)
![(3aS,4R,9bR)-4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B15030945.png)
![4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium](/img/structure/B15030955.png)
